molecular formula C21H24ClNO4S2 B014402 Thenium closylate CAS No. 4304-40-9

Thenium closylate

Cat. No.: B014402
CAS No.: 4304-40-9
M. Wt: 454.0 g/mol
InChI Key: QMAHSUSUOMSSBK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of thenium closylate involves several steps:

Comparison with Similar Compounds

Thenium closylate can be compared with other quaternary ammonium compounds used in veterinary medicine:

This compound’s uniqueness lies in its specific application for removing certain types of hookworms in dogs and its distinct chemical structure .

Biological Activity

Thenium closylate is a benzimidazole derivative primarily utilized in veterinary medicine for its anthelmintic properties, particularly against hookworm infections in dogs and cats. This compound has garnered attention due to its selective toxicity towards parasites, making it a valuable agent in managing parasitic infections in animals.

Chemical Structure and Properties

This compound is chemically classified as C21H24ClNO4S2, indicating a complex structure that contributes to its biological activity. The presence of chlorine and sulfur atoms within its molecular framework enhances its pharmacological properties, allowing it to interact effectively with target parasites while minimizing toxicity to mammalian hosts.

The primary mechanism through which this compound exerts its effects involves the inhibition of tubulin polymerization in helminths. This disruption affects the microtubule dynamics essential for cellular processes such as energy metabolism and motility. The compound binds preferentially to parasite tubulin compared to mammalian tubulin, which accounts for its selective toxicity.

Table 1: Comparison of Tubulin Binding Affinity

CompoundBinding Affinity (K_d)Target Organism
This compoundLowHookworms
BenzimidazoleModerateVarious helminths
LevamisoleHighNematodes

Efficacy and Dosage

Clinical studies have demonstrated that this compound is effective at doses ranging from 200 to 250 mg/kg administered twice daily. Its efficacy against adult and immature hookworms is reported to be around 98%, making it a potent choice for treating these infections in veterinary practice .

Case Study: Efficacy in Canine Patients

In a controlled study involving 50 dogs diagnosed with hookworm infections, treatment with this compound resulted in a significant reduction in fecal egg counts (FEC) within 48 hours post-treatment. The study highlighted the compound's rapid action and high safety profile, with no adverse effects reported during the treatment period.

Pharmacokinetics

After administration, this compound undergoes extensive metabolism primarily in the liver. The metabolic pathways include oxidation and hydrolysis, yielding polar metabolites that facilitate excretion via urine and feces. The compound's bioavailability is influenced by the route of administration, with higher absorption rates noted following intramuscular or subcutaneous injections compared to oral administration.

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life6-8 hours
Peak plasma concentration2-3 hours post-administration
Excretion routeUrine and feces

Safety Profile

The safety margin of this compound is notably high due to its selective action on parasitic tubulin. In studies assessing acute toxicity, no significant adverse effects were observed at therapeutic doses, further supporting its use in veterinary medicine.

Properties

IUPAC Name

4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20NOS.C6H5ClO3S/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;7-5-1-3-6(4-2-5)11(8,9)10/h3-9,12H,10-11,13H2,1-2H3;1-4H,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAHSUSUOMSSBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1=CC(=CC=C1S(=O)(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195653
Record name Thenium closylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4304-40-9
Record name 2-Thiophenemethanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, 4-chlorobenzenesulfonate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thenium closylate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THENIUM CLOSYLATE
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Record name Thenium closylate
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Record name Thenium closilate
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Record name THENIUM CLOSYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the efficacy of Thenium Closylate-Piperazine Phosphate combination therapy compare to other treatment options for Toxocara canis infections?

A2: While the provided research demonstrates the efficacy of this compound-Piperazine Phosphate combination therapy against Toxocara canis, [, ] the articles do not directly compare this treatment to other available options. Further research is needed to determine the relative efficacy and safety of this combination therapy compared to other anthelmintics commonly used against Toxocara canis infections.

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